REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]1[CH:12]=[CH:11][C:7]([C:8](O)=[O:9])=[CH:6][CH:5]=1)#[N:2].[BH4-].[Na+].S([O-])(O)(=O)=O.[K+]>O1CCCC1.O>[OH:9][CH2:8][C:7]1[CH:11]=[CH:12][C:4]([CH2:3][C:1]#[N:2])=[CH:5][CH:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.29 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Type
|
CUSTOM
|
Details
|
stirred until no more gas
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 30° C
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for two hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
Then it is extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent is separated off
|
Type
|
CUSTOM
|
Details
|
the rotary evaporator
|
Name
|
|
Type
|
|
Smiles
|
OCC1=CC=C(C=C1)CC#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |